



## Application Notes and Protocols for Measuring ADAM8 Inhibition with cyclo(RLsKDK)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloproteinase that plays a significant role in various pathological processes, including inflammation and cancer.[1] [2] Its proteolytic activity contributes to tissue remodeling, cell migration, and invasion through the shedding of cell surface proteins and degradation of the extracellular matrix.[3][4] ADAM8 is also involved in intracellular signaling cascades. Notably, it associates with β1 integrin, leading to the activation of downstream pathways such as Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which are crucial for cell survival, proliferation, and motility.[5][6][7]

Given its role in disease progression, ADAM8 has emerged as a promising therapeutic target. The cyclic peptide **cyclo(RLsKDK)**, also known as BK-1361, is a specific inhibitor of ADAM8 that has been shown to effectively block its function.[5][8] This document provides detailed application notes and protocols for measuring the inhibition of ADAM8 by **cyclo(RLsKDK)** in various experimental settings.

## **Quantitative Data Summary**

The inhibitory activity of **cyclo(RLsKDK)** on ADAM8 has been quantified in several studies. The following table summarizes the key quantitative data.



| Parameter                      | Value     | Assay Type                                        | Cell<br>Line/System        | Reference |
|--------------------------------|-----------|---------------------------------------------------|----------------------------|-----------|
| IC50                           | 182 nM    | In vitro<br>enzymatic assay                       | Recombinant<br>human ADAM8 | [9]       |
| Inhibition of Cell<br>Invasion | 87 ± 3.5% | Matrigel invasion assay                           | AsPC-1                     | [8]       |
| Reduction in<br>Tumor Load     | ~40%      | Orthotopic<br>pancreatic<br>cancer mouse<br>model | Panc1_A8                   | [8][10]   |

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Figure 1: ADAM8 Signaling Pathway and Inhibition by cyclo(RLsKDK).





Click to download full resolution via product page

**Figure 2:** Experimental workflow for assessing ADAM8 inhibition.

# Experimental Protocols In Vitro Fluorometric Enzymatic Assay for ADAM8 Inhibition

This protocol describes a method to determine the inhibitory activity of **cyclo(RLsKDK)** on recombinant human ADAM8 using a generic fluorogenic peptide substrate.

#### Materials:

- Recombinant Human ADAM8 (catalytic domain)
- Fluorogenic peptide substrate for metalloproteinases (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)



- Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
- cyclo(RLsKDK)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the chosen substrate)

- Prepare cyclo(RLsKDK) dilutions: Prepare a stock solution of cyclo(RLsKDK) in DMSO.
   Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 μM). Include a DMSO-only control.
- Prepare enzyme solution: Dilute the recombinant ADAM8 in Assay Buffer to the desired working concentration (e.g., 5-10 nM).
- Prepare substrate solution: Dilute the fluorogenic peptide substrate in Assay Buffer to the desired working concentration (e.g., 10-20 μM).
- Assay setup:
  - To each well of the 96-well plate, add 50 μL of the cyclo(RLsKDK) dilutions or DMSO control.
  - Add 25 μL of the diluted ADAM8 solution to each well.
  - Incubate at 37°C for 15 minutes.
- Initiate reaction: Add 25  $\mu L$  of the substrate solution to each well to start the enzymatic reaction.
- Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.



#### Data analysis:

- Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of cyclo(RLsKDK).
- Calculate the percentage of inhibition for each concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cell-Based CD23 Shedding Assay**

This protocol measures the ability of **cyclo(RLsKDK)** to inhibit ADAM8-mediated cleavage of CD23 from the cell surface. The amount of soluble CD23 (sCD23) released into the cell culture supernatant is quantified by ELISA.

#### Materials:

- Human B-cell line expressing CD23 (e.g., RPMI 8866) or HEK293 cells co-transfected with ADAM8 and CD23.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phorbol 12-myristate 13-acetate (PMA) for stimulating shedding (optional)
- cyclo(RLsKDK)
- Human sCD23 ELISA kit
- 96-well cell culture plate
- Centrifuge

- Cell seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Inhibitor treatment:



- Prepare various concentrations of cyclo(RLsKDK) in cell culture medium.
- Remove the old medium from the cells and replace it with 100 μL of the medium containing the different concentrations of cyclo(RLsKDK) or a vehicle control.
- Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
- Stimulation of shedding (optional): If desired, stimulate CD23 shedding by adding a final concentration of 10-100 ng/mL PMA to each well.
- Incubation: Incubate the plate at 37°C for 24-48 hours.
- Collect supernatant: Centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.
   Carefully collect the supernatant without disturbing the cell pellet.
- Quantify sCD23 by ELISA:
  - Perform the ELISA for human sCD23 according to the manufacturer's instructions.
  - Briefly, add the collected supernatants and sCD23 standards to the antibody-coated microplate.
  - Incubate, wash, and add the detection antibody and substrate.
  - Measure the absorbance at 450 nm.
- Data analysis:
  - Generate a standard curve using the sCD23 standards.
  - Determine the concentration of sCD23 in each sample from the standard curve.
  - Calculate the percentage of inhibition of CD23 shedding for each cyclo(RLsKDK)
     concentration compared to the vehicle control.

## **Matrigel Invasion Assay**

This protocol assesses the effect of **cyclo(RLsKDK)** on the invasive potential of cancer cells, a process often mediated by ADAM8.



#### Materials:

- Cancer cell line with high ADAM8 expression (e.g., AsPC-1, Panc-1)
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Cell culture medium with 10% FBS (chemoattractant)
- cyclo(RLsKDK)
- 24-well Transwell inserts (8 μm pore size)
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet stain (0.5% in 25% methanol)
- Microscope

- Prepare Transwell inserts:
  - Thaw Matrigel on ice overnight.
  - Dilute Matrigel with cold serum-free medium (e.g., 1:3 ratio).
  - $\circ$  Coat the top of the Transwell inserts with 50-100  $\mu$ L of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
- Cell preparation:
  - Starve the cells in serum-free medium for 24 hours.
  - Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10<sup>6</sup> cells/mL.



- Invasion assay setup:
  - $\circ$  Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
  - In the upper chamber (the Transwell insert), add 100 μL of the cell suspension.
  - Add different concentrations of cyclo(RLsKDK) or a vehicle control to both the upper and lower chambers.
- Incubation: Incubate the plate at 37°C for 24-48 hours.
- Staining and quantification:
  - Carefully remove the non-invading cells from the top of the insert with a cotton swab.
  - Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
  - Stain the cells with Crystal Violet for 20 minutes.
  - Gently wash the inserts with water and allow them to air dry.
  - Count the number of invaded cells in several random fields of view under a microscope.
- Data analysis:
  - Calculate the average number of invaded cells per field for each condition.
  - Determine the percentage of inhibition of invasion for each cyclo(RLsKDK) concentration compared to the vehicle control.

## In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the evaluation of **cyclo(RLsKDK)** efficacy in a clinically relevant animal model of pancreatic cancer.[3][8][10][11][12]

#### Materials:

Immunocompromised mice (e.g., athymic nude or SCID)



- Pancreatic cancer cells engineered to express high levels of ADAM8 (e.g., Panc1 A8)
- Matrigel
- cyclo(RLsKDK) (BK-1361)
- Sterile saline
- Surgical instruments
- Anesthetics

- Tumor cell preparation:
  - Harvest the pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10<sup>7</sup> cells/mL.
  - Keep the cell suspension on ice.
- Orthotopic implantation:
  - Anesthetize the mice.
  - Make a small incision in the left abdominal flank to expose the pancreas.
  - Carefully inject 50  $\mu$ L of the cell suspension (5 x 10<sup>5</sup> cells) into the tail of the pancreas.
  - Close the peritoneum and skin with sutures.
- Inhibitor treatment:
  - Allow the tumors to establish for 3-5 days.
  - Prepare a solution of cyclo(RLsKDK) in sterile saline.
  - Administer cyclo(RLsKDK) (e.g., 10 μg/g body weight) or saline (vehicle control) via intraperitoneal injection daily.[10]



#### Monitoring:

- Monitor the mice regularly for tumor growth (e.g., by palpation or imaging) and overall health (body weight, behavior).
- Endpoint analysis:
  - After a predetermined period (e.g., 4-6 weeks) or when tumors reach a specific size, euthanize the mice.
  - Excise the primary tumors and weigh them.
  - Collect relevant organs (e.g., liver, lungs, lymph nodes) to assess for metastasis.
  - Tumor and organ tissues can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
- · Data analysis:
  - Compare the average tumor weight and the incidence/number of metastases between the cyclo(RLsKDK)-treated and vehicle-treated groups.
  - Perform statistical analysis to determine the significance of any observed differences.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cusabio.com [cusabio.com]
- 2. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Orthotopic Pancreatic Tumor Mouse Models PMC [pmc.ncbi.nlm.nih.gov]







- 4. researchgate.net [researchgate.net]
- 5. ADAM8 as a drug target in pancreatic cancer [dspace.mit.edu]
- 6. embopress.org [embopress.org]
- 7. PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM8 as a drug target in Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 12. Pancreatic cancer orthotopic graft in a murine model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring ADAM8
   Inhibition with cyclo(RLsKDK)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11930368#measuring-adam8-inhibition-with-cyclo-rlskdk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com